3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

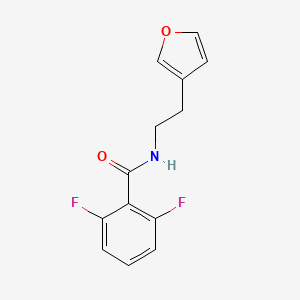

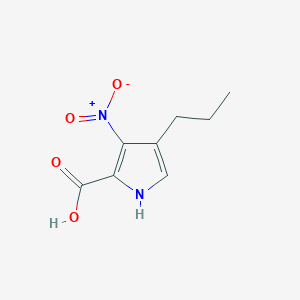

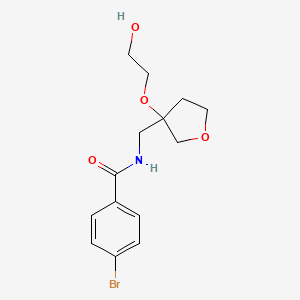

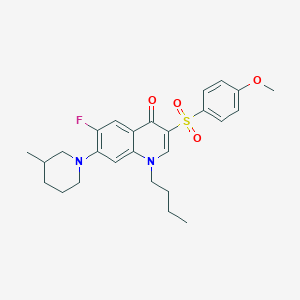

3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid is a chemical compound with the molecular formula C8H10N2O4 . It has an average mass of 198.176 Da and a monoisotopic mass of 198.064056 Da .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of 3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with a nitro group at the 3-position, a propyl group at the 4-position, and a carboxylic acid group at the 2-position .Aplicaciones Científicas De Investigación

Synthesis of Sterically Shielded Pyrrolidine Nitroxides

The synthesis of sterically shielded pyrrolidine nitroxides, which are known for their slow reduction rates, is a significant application of pyrrole derivatives. For instance, one study demonstrated that a tetraethyl derivative of 3-carboxy-PROXYL (a nitroxide) is reduced at a rate 60-fold slower than that for 3-carboxy-PROXYL, highlighting the potential of these compounds in applications requiring stable nitroxide radicals (Paletta et al., 2012).

Improvement of Critical Intermediate Steps

Another research application involves the improvement of critical intermediate steps in the synthesis of nitroxide-based compounds. For example, Powell et al. explored methods to reduce the carboxylic acid moiety in 3-carboxy-2,2,5,5-tetramethyl-pyrrolin-1-oxyl to an alcohol, which is a crucial step towards synthesizing spin-labeled nucleic acids (Powell et al., 2000).

Development of Reduction-Resistant Spin Labels and Probes

Dobrynin et al. presented a method for the synthesis of a reduction-resistant analog of widely used carboxy-PROXYL, demonstrating the highest stability in biological systems among pyrrolidine series nitroxides. This research underscores the importance of pyrrole derivatives in creating stable molecular probes for biophysical and biomedical applications (Dobrynin et al., 2021).

Propiedades

IUPAC Name |

3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-3-5-4-9-6(8(11)12)7(5)10(13)14/h4,9H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUWFSLRDWAXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)

![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)

![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)

![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)

![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)